

# Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-(trifluoromethyl)phenol**, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **4-Chloro-2-(trifluoromethyl)phenol**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.49	d	Ar-H
7.38	dd	Ar-H
6.91	d	Ar-H
5.44	br s	-OH

Solvent:  $\text{CDCl}_3$ . Data obtained from a patent providing synthesis and characterization details.

[1]

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in the searched literature.	C-OH
Data not available in the searched literature.	C- $\text{CF}_3$
Data not available in the searched literature.	C-Cl
Data not available in the searched literature.	Aromatic C-H
Data not available in the searched literature.	Aromatic C-H
Data not available in the searched literature.	Aromatic C-H
Data not available in the searched literature.	$\text{CF}_3$

Note: Experimentally determined  $^{13}\text{C}$  NMR data for **4-Chloro-2-(trifluoromethyl)phenol** was not found in the public domain during the literature search.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3400 (broad)	O-H stretch
~3100-3000	Aromatic C-H stretch
~1600, ~1480	Aromatic C=C stretch
~1320	C-O stretch
~1100-1350	C-F stretch (strong)
~800-600	C-Cl stretch

Note: A detailed experimental IR peak list for **4-Chloro-2-(trifluoromethyl)phenol** was not available. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
196/198	[M] <sup>+</sup> molecular ion peak (presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
Data not available	Fragmentation pattern data was not found in the searched literature.

Note: The molecular ion peak is predicted based on the molecular weight of the compound (196.55 g/mol). The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.<sup>[2]</sup> Detailed experimental fragmentation data was not found.

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of phenolic compounds like **4-Chloro-2-(trifluoromethyl)phenol**.

## NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Chloro-2-(trifluoromethyl)phenol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ( $\delta = 0.00$  ppm).

Data Acquisition:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- For <sup>1</sup>H NMR, the spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a spectral width covering the aromatic and trifluoromethyl carbon regions (typically 0-160 ppm).

## IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **4-Chloro-2-(trifluoromethyl)phenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is typically recorded over the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ).
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

## Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

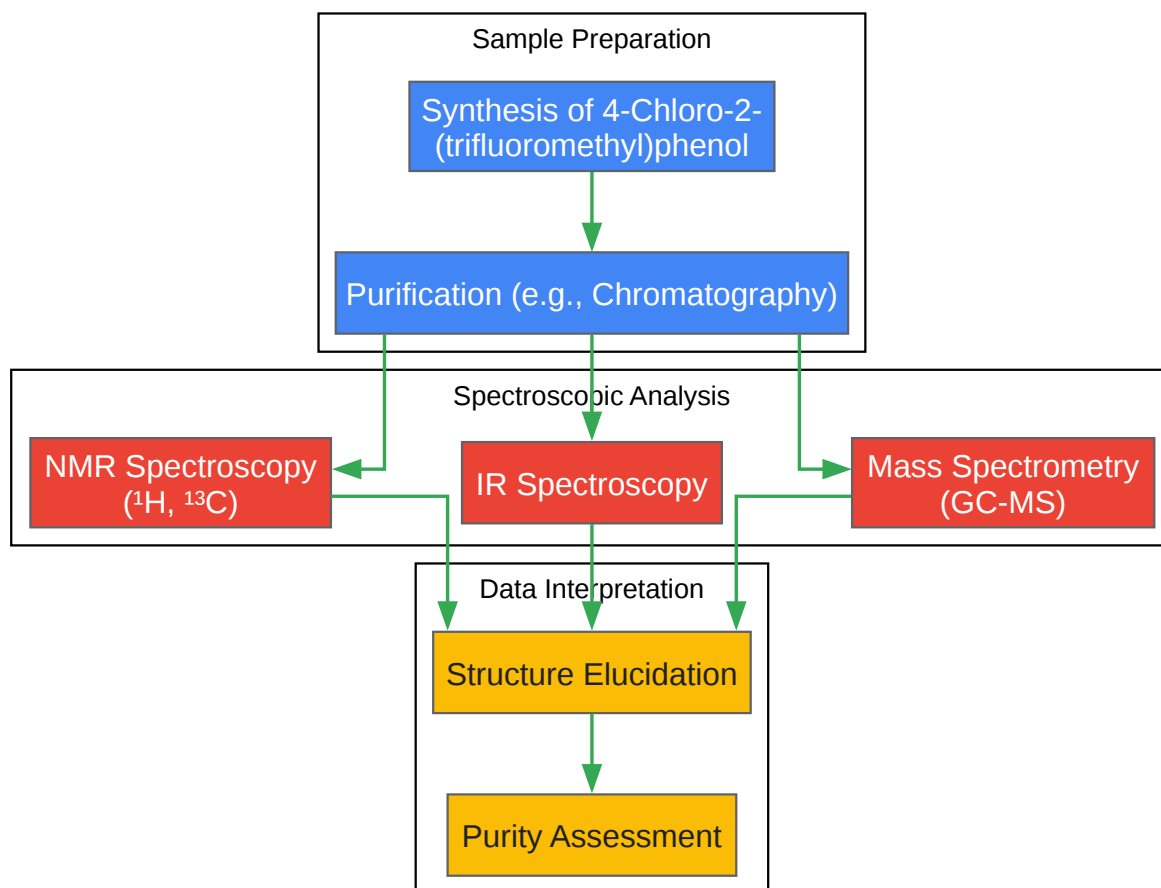
- **Sample Preparation:** A dilute solution of **4-Chloro-2-(trifluoromethyl)phenol** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

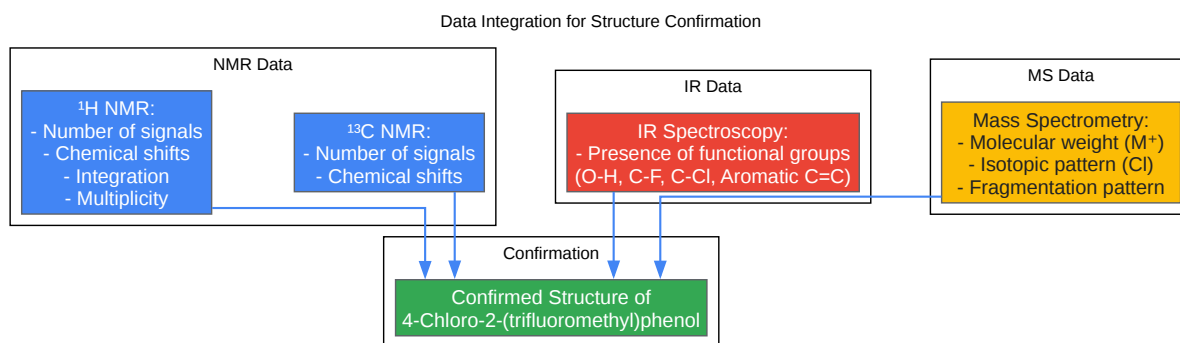
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Chloro-2-(trifluoromethyl)phenol**.

Spectroscopic Analysis Workflow for 4-Chloro-2-(trifluoromethyl)phenol



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **4-Chloro-2-(trifluoromethyl)phenol**.



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Caption: Integration of data from multiple spectroscopic techniques for the unambiguous structural confirmation of the target compound.

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## References

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- 2. chemguide.co.uk [chemguide.co.uk]
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